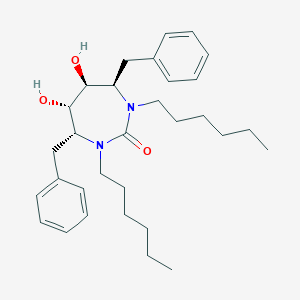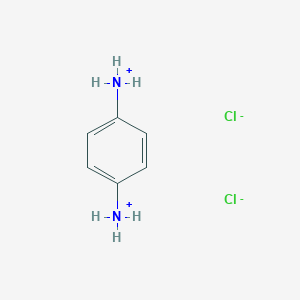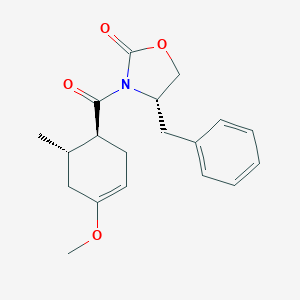
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone, also known as BMVC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMVC belongs to the class of oxazolidinones, which are known for their antibacterial properties. However, BMVC has been found to have unique properties that make it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to have various biochemical and physiological effects. Studies have shown that 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can induce apoptosis, which is a process of programmed cell death. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to inhibit angiogenesis, which is a process of blood vessel formation that is necessary for the growth and spread of cancer cells. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to have anti-inflammatory properties, which can be beneficial in various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a cost-effective option for scientific research. However, one of the limitations of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions that can be explored in the study of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone. One direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Another direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can be further studied to gain a better understanding of its effects on cellular processes.
Méthodes De Synthèse
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-benzyl-2-oxazolidinone with sodium hydride, which results in the formation of a sodium salt. This salt is then reacted with 1-methoxy-5-methylcyclohexene-4-carboxylic acid, which leads to the formation of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone.
Applications De Recherche Scientifique
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is in the field of cancer research. Studies have shown that 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has anti-cancer properties and can inhibit the growth of cancer cells. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to have potential applications in the field of neuroscience, as it has been shown to have neuroprotective properties and can protect against neuronal damage.
Propriétés
Numéro CAS |
144424-76-0 |
|---|---|
Nom du produit |
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone |
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(4S)-4-benzyl-3-[(1S,6S)-4-methoxy-6-methylcyclohex-3-ene-1-carbonyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H23NO4/c1-13-10-16(23-2)8-9-17(13)18(21)20-15(12-24-19(20)22)11-14-6-4-3-5-7-14/h3-8,13,15,17H,9-12H2,1-2H3/t13-,15-,17-/m0/s1 |
Clé InChI |
LGATTXCNGCTFBM-UHFFFAOYSA-N |
SMILES isomérique |
C[C@H]1CC(=CC[C@@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)OC |
SMILES |
CC1CC(=CCC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)OC |
SMILES canonique |
CC1CC(=CCC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)OC |
Synonymes |
4-benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone 4-BMCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



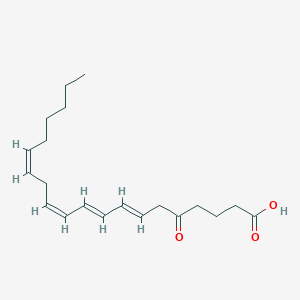

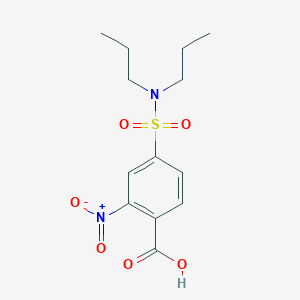
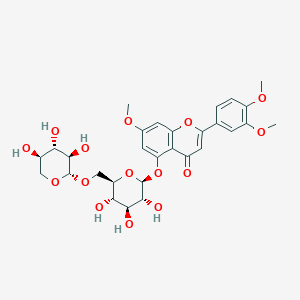
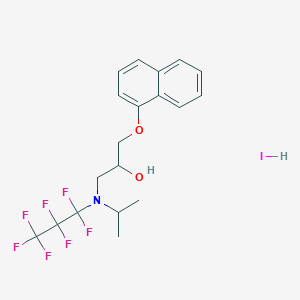
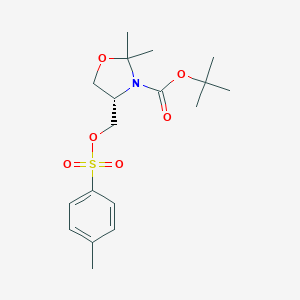
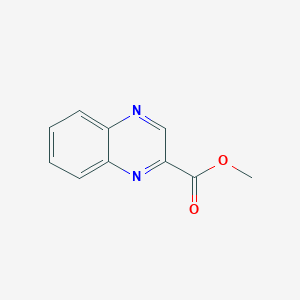
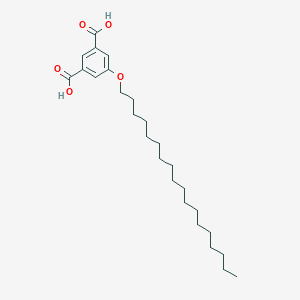
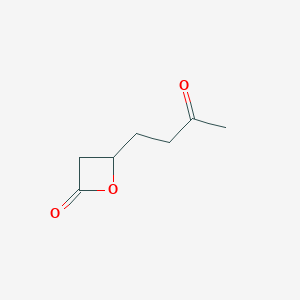
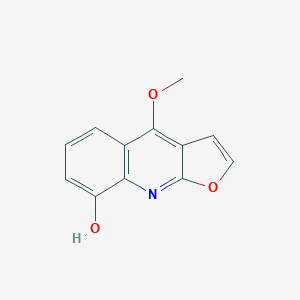
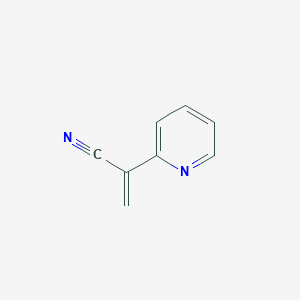
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
